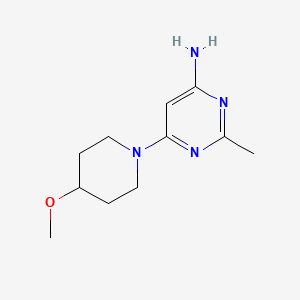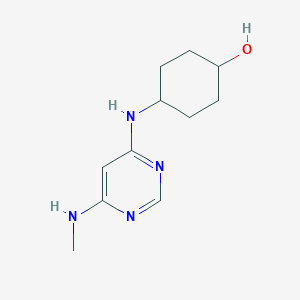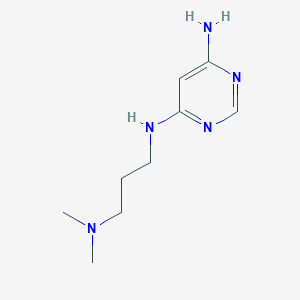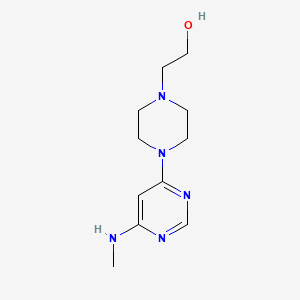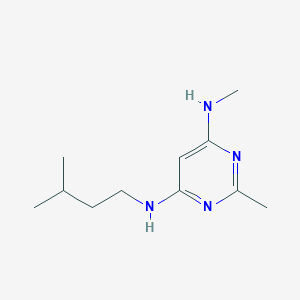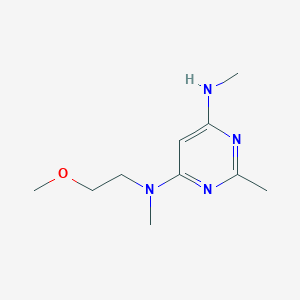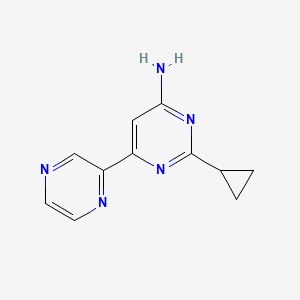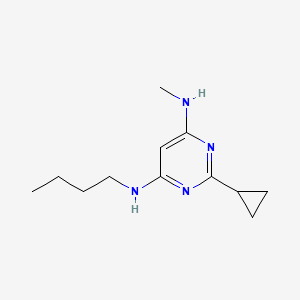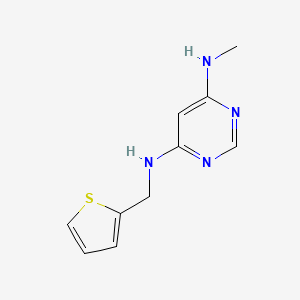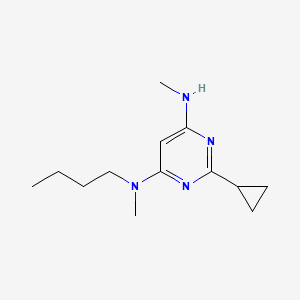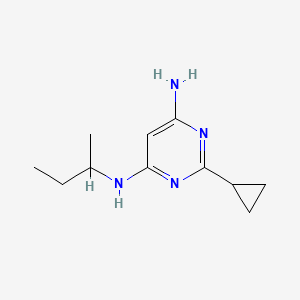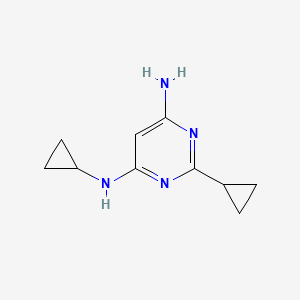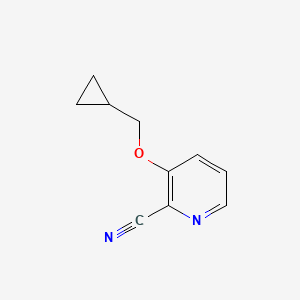
3-(Cyclopropylmethoxy)picolinonitrile
Overview
Description
“3-(Cyclopropylmethoxy)picolinonitrile” is a chemical compound with the molecular formula C10H10N2O . Its molecular weight is 174.20 .
Molecular Structure Analysis
The molecular structure of “3-(Cyclopropylmethoxy)picolinonitrile” consists of 10 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom .Scientific Research Applications
Synthesis Techniques
Research in the field of organic synthesis has led to innovative methods for creating complex molecules, including those related to 3-(Cyclopropylmethoxy)picolinonitrile. For example, a unique synthetic approach using gold(I)-catalyzed cyclization and subsequent N–O bond cleavage under mild conditions has been developed for the synthesis of 3-hydroxy-4-substituted picolinonitriles, showcasing advanced methodologies in organic chemistry that could potentially be applied to the synthesis of 3-(Cyclopropylmethoxy)picolinonitrile derivatives (Fukuhara et al., 2018).
Antimicrobial Applications
Compounds related to 3-(Cyclopropylmethoxy)picolinonitrile, such as those derived from picolinonitriles, have been explored for their antimicrobial properties. Research into the facile synthesis of heterocycles from 2-picolinium bromide has revealed potential antimicrobial activities, indicating that derivatives of 3-(Cyclopropylmethoxy)picolinonitrile might also possess useful biological properties (Darwish, 2008).
Catalytic Applications
The development of new catalytic processes is another area where 3-(Cyclopropylmethoxy)picolinonitrile and its derivatives could be significant. For instance, copper-catalyzed radical cyclization techniques have been used to synthesize complex structures like 3-hydroxypyrroloindoline, suggesting that similar methodologies could be employed in reactions involving 3-(Cyclopropylmethoxy)picolinonitrile for the creation of novel compounds with potential applications in pharmaceuticals and materials science (Deng et al., 2014).
Spectroscopic and Computational Studies
The characterization and theoretical study of picolinic acid derivatives have provided insights into their electronic structures and interactions with biological targets. Spectroscopic (FT-IR and UV-Vis) characterizations, alongside DFT calculations, have been employed to understand the properties of these molecules, which could be extended to the study of 3-(Cyclopropylmethoxy)picolinonitrile for its potential application in bioactive materials and sensors (Tamer et al., 2018).
Green Chemistry and Sustainable Processes
Research into the synthesis of niacin (vitamin B3) has led to the development of new bimetallic nanoscale catalysts for the ammoxidation of 3-picoline to nicotinonitrile. This highlights the role of green chemistry in creating more sustainable and efficient chemical processes, which could be relevant for the synthesis and application of 3-(Cyclopropylmethoxy)picolinonitrile and its analogs in the pharmaceutical and chemical industries (Raja et al., 2009).
Safety And Hazards
properties
IUPAC Name |
3-(cyclopropylmethoxy)pyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c11-6-9-10(2-1-5-12-9)13-7-8-3-4-8/h1-2,5,8H,3-4,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPYHFVBTJOUVKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=C(N=CC=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Cyclopropylmethoxy)picolinonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



